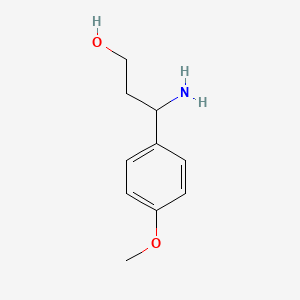

3-Amino-3-(4-methoxyphenyl)propan-1-ol

Description

3-Amino-3-(4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is a colorless to white crystalline powder that is soluble in water and ethanol . This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical industry for the synthesis of various drugs .

Propriétés

IUPAC Name |

3-amino-3-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMCHUIUINGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369984 | |

| Record name | 3-Amino-3-(4-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-24-2 | |

| Record name | γ-Amino-4-methoxybenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68208-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reduction of Nitroalkenes Using Chiral Catalysts

One common synthetic route involves the reduction of 3-(4-methoxyphenyl)-2-nitropropene using chiral borane complexes. This method allows for the selective formation of the desired enantiomer of 3-Amino-3-(4-methoxyphenyl)propan-1-ol with high enantiomeric excess. The chiral borane acts as a reducing agent, converting the nitroalkene to the corresponding amino alcohol without racemization.

Catalytic Hydrogenation

In industrial settings, catalytic hydrogenation is a preferred method for large-scale synthesis. The process typically involves:

- Starting material: Nitro-substituted precursors such as 3-(4-methoxyphenyl)-2-nitropropene.

- Catalyst: Palladium on carbon (Pd/C) or similar heterogeneous catalysts.

- Conditions: High-pressure hydrogen gas environment, often at elevated temperatures.

- Outcome: Reduction of the nitro group to the amino group, yielding this compound.

This method is scalable and cost-effective for industrial production but requires careful control to avoid over-reduction or side reactions.

Hydride Reduction of Protected Intermediates

Another synthetic strategy involves the reduction of protected intermediates using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). For example, the reduction of benzoyloxy or other protected derivatives under inert atmosphere and reflux conditions yields the target amino alcohol.

- LiAlH4 (excess) in THF solvent.

- Temperature: 0 °C initially, then reflux for approximately 5 hours.

- Inert atmosphere (argon or nitrogen).

- Workup includes quenching with water and basic aqueous solutions, filtration, and recrystallization.

This method provides moderate to good yields (around 50%) and is useful for laboratory-scale synthesis.

| Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chiral Borane Reduction | 3-(4-methoxyphenyl)-2-nitropropene | Chiral borane complexes | Mild temperature, inert atmosphere | High | High enantiomeric purity |

| Catalytic Hydrogenation | Nitro-substituted precursors | Pd/C catalyst, H2 gas | High pressure, elevated temp | Industrial scale | Scalable, cost-effective |

| LiAlH4 Reduction | Protected intermediates (e.g., benzoyloxy derivatives) | LiAlH4 in THF | 0 °C to reflux, inert atmosphere | ~50 | Suitable for lab scale |

- The chiral borane reduction method is favored when enantiomeric purity is critical, as it allows for stereoselective synthesis of the (R)- or (S)-enantiomer of this compound.

- Industrial catalytic hydrogenation processes utilize palladium on carbon catalysts under hydrogen gas pressure to efficiently reduce the nitro group to the amino group. This method is widely used due to its scalability and operational simplicity.

- LiAlH4 reduction of protected intermediates is a classical approach that requires careful handling of reagents and inert atmosphere to prevent side reactions. The reaction time and temperature are optimized to maximize yield.

The preparation of this compound is well-established through several synthetic routes, each with distinct advantages depending on the scale, desired enantiomeric purity, and available starting materials. Chiral borane reductions provide stereoselectivity, catalytic hydrogenation offers industrial scalability, and hydride reductions of protected intermediates serve laboratory-scale synthesis needs. These methods collectively support the compound’s application in pharmaceutical and biochemical research.

Analyse Des Réactions Chimiques

3-Amino-3-(4-methoxyphenyl)propan-1-ol undergoes various chemical reactions :

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions: Typical reagents include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions.

Major products: The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Synthesis of Pharmaceutical Agents

This compound acts as an important intermediate in the synthesis of β-blockers and other pharmaceutical agents. Its structural properties allow it to be modified into various derivatives that exhibit therapeutic benefits in treating cardiovascular diseases. For instance, derivatives of 3-Amino-3-(4-methoxyphenyl)propan-1-ol have been investigated for their potential to inhibit metabolic enzymes involved in cardiovascular conditions.

Case Study: Anticancer Activity

Recent research has highlighted the anticancer potential of derivatives related to this compound. A study demonstrated that certain derivatives showed significant cytotoxicity against glioblastoma U-87 cells, indicating their potential as anti-cancer agents. The MTT assay results revealed higher activity against U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells, with IC50 values reflecting effective inhibition of cell proliferation.

Biochemical Research

Enzyme Interactions and Metabolic Pathways

In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. This research provides insights into drug design and development by elucidating the mechanisms through which this compound interacts with various biomolecules.

Industrial Applications

Dyes and Pesticides Production

Beyond its medicinal uses, this compound is involved in the production of dyes and pesticides. Its chemical properties make it suitable for applications in industries that require effective colorants or pest control agents.

Summary of Biological Activities

The biological activities associated with this compound are summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Potential to scavenge free radicals; protective effects on cells |

| Anticancer | Significant cytotoxicity against specific cancer cell lines |

| Antimicrobial | Varying efficacy against bacterial strains; potential for drug development |

| Cardiovascular Effects | Possible β-blocking activity leading to reduced heart rate and blood pressure |

Toxicological Considerations

While the therapeutic potential of this compound is notable, its toxicological properties have not been fully investigated. Caution is advised when handling this compound due to its corrosive nature .

Mécanisme D'action

The mechanism of action of 3-Amino-3-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets . The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound can also participate in enzymatic reactions, acting as a substrate or inhibitor depending on the context.

Comparaison Avec Des Composés Similaires

3-Amino-3-(4-methoxyphenyl)propan-1-ol can be compared with other similar compounds :

3-Amino-3-(3-methoxyphenyl)propan-1-ol: This compound has a similar structure but with the methoxy group in a different position, leading to different chemical properties and reactivity.

3-(4-methoxyphenoxy)propan-1-amine: This compound has an ether linkage instead of a direct carbon-carbon bond, affecting its chemical behavior and applications.

®-3-Amino-3-(4-methoxyphenyl)propan-1-ol: This is the enantiomer of the compound, which can have different biological activity and interactions.

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Activité Biologique

3-Amino-3-(4-methoxyphenyl)propan-1-ol, a compound with significant pharmacological potential, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H15NO2

- Molecular Weight : 181.24 g/mol

- Solubility : Soluble in water and ethanol, facilitating its use in various biochemical assays.

The compound's biological activity can be attributed to its interaction with several molecular targets:

- β-Adrenergic Receptors : It is hypothesized that this compound may act similarly to β-blockers by interacting with β-adrenergic receptors, potentially reducing heart rate and blood pressure.

- Enzyme Interactions : The compound can form hydrogen bonds due to its amino and hydroxyl groups, allowing it to interact with enzymes and proteins. This interaction can modulate enzyme activity, influencing various metabolic pathways.

Cellular Effects

Research indicates that this compound affects several cellular processes:

- Cell Signaling : It may influence signaling pathways that regulate gene expression and cellular metabolism. For instance, modulation of signaling proteins can lead to changes in cell proliferation and apoptosis.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may contribute to cellular protection against oxidative stress .

Research Applications

The compound has several applications across different scientific domains:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of β-blockers and other pharmaceutical agents, demonstrating potential therapeutic benefits in cardiovascular diseases.

- Biochemical Research : It is utilized in studies investigating enzyme interactions and metabolic pathways, providing insights into drug design and development .

- Industrial Applications : Beyond medicinal uses, this compound is also involved in the production of dyes and pesticides, showcasing its versatility.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. For example:

- A series of derivatives demonstrated significant cytotoxicity against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. The compounds were tested using the MTT assay, revealing higher activity against U-87 cells with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

Further investigations into antimicrobial properties revealed that similar compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating potential for development into antimicrobial agents .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Potential to scavenge free radicals; protective effects on cells |

| Anticancer | Significant cytotoxicity against specific cancer cell lines |

| Antimicrobial | Varying efficacy against bacterial strains; potential for drug development |

| Cardiovascular Effects | Possible β-blocking activity leading to reduced heart rate and blood pressure |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-3-(4-methoxyphenyl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitro-group reduction of intermediates like 3-(4-methoxyphenyl)-2-nitropropene. Sodium borohydride (NaBH₄) in ethanol at 0–25°C typically yields 60–75%, while catalytic hydrogenation (e.g., Pd/C under 1–3 atm H₂) achieves higher yields (~85%) but requires rigorous deoxygenation . Solvent choice (THF vs. ethanol) and temperature control are critical to minimize byproducts like over-reduced alcohols .

Q. Which spectroscopic techniques are optimal for characterizing the structural features of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms stereochemistry and substitution patterns. The methoxy group (δ ~3.8 ppm) and amino proton (δ ~1.5–2.0 ppm) are diagnostic. 2D NMR (COSY, HSQC) resolves coupling between the propanol backbone and aromatic protons .

- IR : Stretching frequencies for -OH (~3300 cm⁻¹), -NH₂ (~3350–3450 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) validate functional groups .

- MS : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ at m/z 196.144) and fragments (e.g., loss of H₂O or NH₃) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat), and work in a fume hood to avoid inhalation. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed as hazardous waste. Storage at 2–8°C under nitrogen minimizes oxidation . Emergency measures include flushing eyes with water (15 mins) and using 0.1 M HCl for skin decontamination .

Advanced Research Questions

Q. How does stereochemistry at the amino-bearing carbon affect the biological activity of this compound?

- Methodological Answer : Enantiomers (R/S) exhibit distinct interactions with chiral biological targets. For example, (S)-isomers of analogous compounds (e.g., 3-Amino-3-(4-fluorophenyl)propan-1-ol) show 3–5× higher binding affinity to aminergic receptors due to spatial alignment with hydrophobic pockets. Resolution via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) separates enantiomers for individual bioactivity assays .

Q. What strategies can mitigate competing side reactions during the reduction of nitro intermediates in the synthesis of this compound?

- Methodological Answer :

- Catalytic Hydrogenation : Additives like NH₄OAc (1–2 eq.) suppress over-reduction by stabilizing the amine product. Low H₂ pressure (1 atm) and Pd/C (5% w/w) minimize deoxygenation of the methoxy group .

- Chemical Reduction : NaBH₄/CuCl₂ systems selectively reduce nitro groups without attacking the methoxy substituent. Pre-cooling reagents to -20°C and dropwise addition prevent exothermic side reactions .

Q. How do computational models predict the interaction between this compound and biological targets like GPCRs?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of β-adrenergic receptors (PDB: 2RH1) identifies key interactions:

- Hydrogen bonding between the hydroxyl group and Ser203/Ser207.

- π-Stacking of the methoxyphenyl ring with Phe290.

- Free energy perturbation (FEP) calculations predict a binding ΔG of -9.2 kcal/mol, correlating with experimental IC₅₀ values (~150 nM) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (MPs) for this compound: How to validate purity?

- Methodological Answer : Conflicting MPs (e.g., 98–102°C vs. 105–108°C) may arise from polymorphs or impurities. Perform:

- DSC : A sharp endothermic peak (ΔH ~120 J/g) confirms a single polymorph.

- HPLC-PDA : Purity >98% with a single peak (C18 column, 0.1% TFA in H₂O:ACN 70:30).

- Elemental Analysis : Match calculated (C: 67.3%, H: 7.4%, N: 7.1%) vs. experimental values .

Comparative Analysis

Q. How does substituting the methoxy group with halogens (F, Cl) alter the physicochemical properties of 3-Amino-3-arylpropan-1-ol derivatives?

- Methodological Answer : Fluorine analogs (e.g., 3-Amino-3-(4-fluorophenyl)propan-1-ol) exhibit:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.